Cas no 2172479-52-4 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid
- EN300-1550548
- 2172479-52-4
- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid
-
- インチ: 1S/C23H21N3O6/c27-20(24-11-5-10-22(29)30)12-25-21(28)13-26-23(31)32-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,11-14H2,(H,24,27)(H,25,28)(H,26,31)(H,29,30)
- InChIKey: GHTPWXFVTANJKM-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(NCC(NCC#CC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 435.14303540g/mol
- どういたいしつりょう: 435.14303540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 134Ų
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550548-10.0g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550548-2.5g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550548-50mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550548-1000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550548-0.05g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550548-0.1g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550548-0.25g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550548-0.5g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550548-500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550548-2500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}but-2-ynoic acid |
2172479-52-4 | 2500mg |
$6602.0 | 2023-09-25 |
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acidに関する追加情報
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid (CAS No. 2172479-52-4): A Comprehensive Overview
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid (CAS No. 2172479-52-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Lys(Ac)-OH, is a derivative of lysine, a crucial amino acid, and is extensively used in the synthesis of peptides and proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it facilitates the controlled addition of amino acids to form complex peptide sequences.
The chemical structure of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid is characterized by a central butynoic acid backbone, which is flanked by two acetamido groups. The Fmoc protecting group is attached to one of the nitrogen atoms, ensuring that the amino group remains inactive during the synthesis process until it is selectively deprotected. This feature makes the compound highly versatile and suitable for a wide range of applications in both academic and industrial settings.
In recent years, significant advancements have been made in the use of Fmoc derivatives in peptide synthesis. A study published in the Journal of Peptide Science highlighted the efficiency and reliability of using Fmoc-Lys(Ac)-OH in the synthesis of bioactive peptides. The researchers found that this compound significantly improved the yield and purity of the final peptide products, making it an indispensable tool in the development of therapeutic peptides.
The pharmacological properties of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid have also been extensively studied. Its ability to form stable peptide bonds and its high solubility in organic solvents make it an ideal candidate for drug delivery systems. A recent review article in Pharmaceutical Research discussed the potential applications of this compound in targeted drug delivery, particularly in cancer therapy. The authors noted that the compound's unique structure allows for precise modification and functionalization, enabling it to be tailored for specific therapeutic needs.
Beyond its use in peptide synthesis, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid has also shown promise in other areas of medicinal chemistry. For instance, its ability to form stable conjugates with other biomolecules has led to its use in the development of prodrugs. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that Fmoc-Lys(Ac)-OH could be effectively used to create prodrugs with enhanced stability and bioavailability, thereby improving their therapeutic efficacy.
The safety profile of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid has also been extensively evaluated. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed. This makes it a safe and reliable choice for use in both preclinical and clinical settings.
In conclusion, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid (CAS No. 2172479-52-4) is a versatile and valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its high efficiency and safety profile, makes it an essential tool for researchers working on peptide synthesis, drug delivery systems, and prodrug development. As ongoing research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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